5-Ethoxyoxazole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

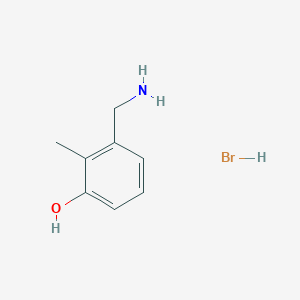

5-Ethoxyoxazole-2-carbohydrazide is a derivative of carbohydrazide . Carbohydrazide is a chemical compound with the formula OC(N2H3)2 . It appears as a white solid that is soluble in water but not in many organic solvents, such as ethanol, ether, or benzene . It has been used in the field of intermediate of the organic synthesis for the fine chemicals and medicine, and an effective oxygen scavenger to prevent corrosion especially in boiler feed system .

Synthesis Analysis

Carbohydrazide is industrially produced by the treatment of urea with hydrazine . It can also be prepared by reactions of other C1-precursors with hydrazine, such as carbonate esters . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized .Molecular Structure Analysis

The molecular structure of carbohydrazide has been determined by X-ray single crystal diffraction technique . The molecule is nonplanar. All nitrogen centers are at least somewhat pyramidal, indicative of weaker C-N pi-bonding . The C-N and C-O distances are about 1.36 and 1.25 Å, respectively .Chemical Reactions Analysis

Carbohydrazide is an azotic ligand with lone electron pairs . It may coordinate with many metal ions as monodentate or multidentate . Because it possesses relatively strong reduction ability, it has been used to design a variety of energetic coordination compounds with explosive properties .Physical And Chemical Properties Analysis

Carbohydrazide is a white solid that is soluble in water . It has a molar mass of 90.09 g/mol . It decomposes upon melting .Scientific Research Applications

Topoisomerase II Inhibitors

Compounds with structures similar to 5-Ethoxyoxazole-2-carbohydrazide, such as benzoxazole, benzimidazole, and benzothiazole derivatives, have been studied for their ability to inhibit eukaryotic DNA topoisomerase II. This enzyme is crucial for DNA replication and cell division, making these compounds potential candidates for cancer therapy due to their inhibitory activity, which can lead to the induction of cancer cell death (A. Pınar et al., 2004).

Antidepressant Activity

Research into novel structures for combating depression led to the synthesis and evaluation of 3-ethoxyquinoxalin-2-carboxamides, designed based on the pharmacophoric requirements of 5-HT3 receptor antagonists. This study highlights the potential of structurally novel compounds in discovering new antidepressants, with certain derivatives exhibiting promising anti-depressant-like activity in preclinical models (R. Mahesh et al., 2011).

Alzheimer's Disease Research

Quinolone-triazole hybrids, synthesized from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, have been screened for their biological activities, including antioxidant capacity and acetylcholinesterase Activity. Inhibition of acetylcholinesterase is a recognized strategy for mitigating Alzheimer's disease symptoms. Some novel quinolone derivatives showed promising inhibitory effects, suggesting a potential therapeutic avenue for Alzheimer's disease (Arif Mermer et al., 2018).

Antimicrobial Agents

Various novel compounds, including 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the development of new antimicrobial agents to combat resistant strains of bacteria and fungi, highlighting the versatility of azole-based compounds in drug discovery (H. Bektaş et al., 2010).

Synthesis and Chemical Characterization

The synthesis of 5-Ethoxyoxazoles and related compounds demonstrates the continuous advancement in chemical synthesis techniques. These methods not only contribute to the development of new therapeutic agents but also enhance our understanding of chemical reactions and compound properties. For instance, the aza-Wittig reaction has been utilized to create oxazolo[3,2-c]quinazolines, showcasing the potential for generating complex molecules with significant yields (N. Huang et al., 2009).

Safety and Hazards

Future Directions

The unique structural features of carbohydrazide and its wide array of biological activities make it a privileged structure in the field of drug discovery . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that 5-Ethoxyoxazole-2-carbohydrazide and its derivatives could potentially be explored for similar applications in the future.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity

Mode of Action

The exact mode of action of 5-Ethoxyoxazole-2-carbohydrazide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been used in the treatment of various diseases . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to the inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Similar compounds have been found to interfere with various biochemical pathways in target organisms, leading to their antimicrobial effects . The downstream effects of these interactions can include the disruption of essential biological processes, leading to the death of the target organisms .

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that this compound may exert its effects by interacting with specific targets in microbial cells, leading to the inhibition of essential biological processes .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

properties

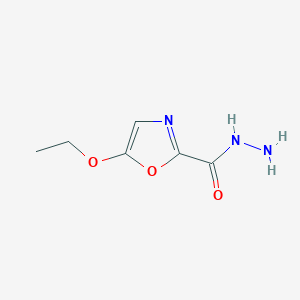

IUPAC Name |

5-ethoxy-1,3-oxazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-11-4-3-8-6(12-4)5(10)9-7/h3H,2,7H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYWAJPCGWYCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2741895.png)

![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)

![5-[1-(Difluoromethyl)-5-methylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2741899.png)

![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)

![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)

![4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2741908.png)

![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)